molecular formula C18H16ClN3O3S2 B2991711 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide CAS No. 1421445-05-7

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide

Cat. No.: B2991711
CAS No.: 1421445-05-7
M. Wt: 421.91
InChI Key: QPUDKYRBEIZADY-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a sulfamoylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with methyl iodide to introduce the methyl group at the 4-position of the thiazole ring.

The next step involves the formation of the benzamide moiety. This can be achieved by reacting 4-aminobenzenesulfonamide with an appropriate acylating agent, such as benzoyl chloride, under basic conditions. The final step is the coupling of the thiazole intermediate with the benzamide intermediate, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and coupling steps, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the benzamide moiety can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-aminobenzamide
  • N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-nitrobenzamide

Uniqueness

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-sulfamoylbenzamide is unique due to the presence of the sulfamoyl group, which can enhance its solubility and bioavailability compared to similar compounds. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c1-11-16(26-18(22-11)14-4-2-3-5-15(14)19)10-21-17(23)12-6-8-13(9-7-12)27(20,24)25/h2-9H,10H2,1H3,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUDKYRBEIZADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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